4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate
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Overview
Description
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a morpholine ring and two isopropoxy groups attached to a benzenediazonium core. The tetrafluoroborate anion provides stability to the diazonium cation, making it a useful reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-morpholino-2,5-diisopropoxyaniline. The process includes the following steps:
Nitration: The starting material, 4-morpholino-2,5-diisopropoxyaniline, is nitrated using a mixture of nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or iron powder.
Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Salt Formation: The diazonium salt is then treated with tetrafluoroboric acid to form the stable this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or stannous chloride.
Major Products
Substitution: Halogenated benzenes, cyanobenzenes, and phenols.
Coupling: Azo dyes and pigments.
Reduction: Aniline derivatives.
Scientific Research Applications
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The morpholine ring and isopropoxy groups influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-bis(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
Uniqueness
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate is unique due to its specific substitution pattern on the benzene ring, which includes two isopropoxy groups and a morpholine ring. This unique structure imparts distinct reactivity and selectivity compared to other diazonium salts. The presence of the morpholine ring enhances its solubility and stability, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
68400-46-4 |
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Molecular Formula |
C16H24BF4N3O3 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
KSJKLYOQRFXVSX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2 |
Origin of Product |
United States |
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